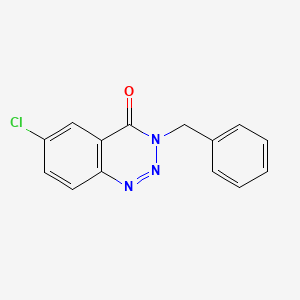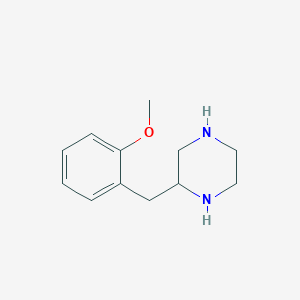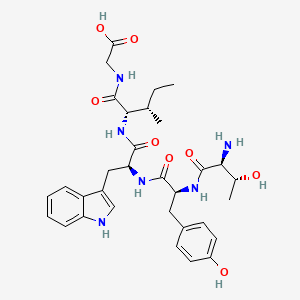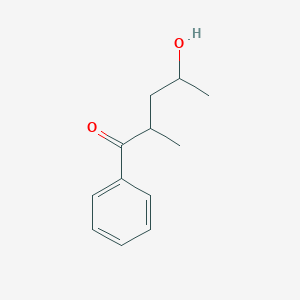![molecular formula C20H20ClN3O2 B12597480 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide CAS No. 646072-61-9](/img/structure/B12597480.png)
9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with acridine and morpholine derivatives.
Chlorination: The acridine derivative is chlorinated to introduce the chlorine atom at the 9th position.
Amidation: The chlorinated acridine is then reacted with a morpholine derivative to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly in targeting topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Mecanismo De Acción
The mechanism of action of 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- Triazoloacridone (C-1305)
- Amsacrine (m-AMSA)
Uniqueness
Compared to other acridine derivatives, 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide is unique due to the presence of the morpholine moiety, which enhances its solubility and potentially its biological activity. The chlorine atom at the 9th position also contributes to its distinct chemical properties and reactivity .
Propiedades
Número CAS |
646072-61-9 |
|---|---|
Fórmula molecular |
C20H20ClN3O2 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
9-chloro-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H,22,25) |
Clave InChI |
XKVHKYYLOIVMSX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)



![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)

![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)

![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
